molecular formula C17H19N3O4S B2726161 N'-(2H-1,3-benzodioxol-5-yl)-N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]ethanediamide CAS No. 941975-98-0

N'-(2H-1,3-benzodioxol-5-yl)-N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]ethanediamide

Cat. No.: B2726161
CAS No.: 941975-98-0
M. Wt: 361.42
InChI Key: LHAQYIYEXXLEFM-UHFFFAOYSA-N
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Description

N'-(2H-1,3-benzodioxol-5-yl)-N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]ethanediamide is a synthetic organic compound provided for research purposes. This molecule features a 1,3-benzodioxole group connected via a methylene bridge to an ethanediamide (oxalamide) linker, which is further substituted with a 2-(dimethylamino)-2-(thiophen-2-yl)ethyl chain. Its molecular formula is C18H21N3O4S, and it has a molecular weight of 375.44 g/mol . The 1,3-benzodioxole scaffold is a privileged structure in medicinal chemistry and is found in compounds with a range of biological activities. For instance, related 2,4(1H,3H)-quinazolinedione derivatives that incorporate similar structural motifs have been reported to exhibit properties such as anticonvulsant and psychosedative activity, as well as function as serotonin S2-receptor antagonists and puromycin-sensitive aminopeptidase-inhibiting antitumor agents . The presence of the thiophene and tertiary dimethylamine groups in this molecule may further modulate its physicochemical properties and potential for interaction with biological targets. This product is intended for research use only by qualified laboratory personnel. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers are encouraged to consult the available safety data sheets and handle this compound in accordance with all applicable laboratory safety protocols.

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-[2-(dimethylamino)-2-thiophen-2-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4S/c1-20(2)12(15-4-3-7-25-15)9-18-16(21)17(22)19-11-5-6-13-14(8-11)24-10-23-13/h3-8,12H,9-10H2,1-2H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHAQYIYEXXLEFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C(=O)NC1=CC2=C(C=C1)OCO2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-(2H-1,3-benzodioxol-5-yl)-N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]ethanediamide is a synthetic compound that has garnered attention for its potential biological activities. This article synthesizes current research findings related to its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C19H22N2O3S
  • Molar Mass : 358.45 g/mol
  • CAS Number : 1022413-55-3

Research indicates that the compound interacts with various neurotransmitter systems, particularly the serotonin and dopamine pathways. Its structural components suggest possible interactions with G protein-coupled receptors (GPCRs), which are crucial in mediating various physiological responses.

1. Serotonergic Activity

The compound exhibits agonistic activity at serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes. This activity is significant as it may contribute to anxiolytic and antidepressant effects. Studies have shown that compounds with similar structures can modulate serotonin levels in the brain, leading to enhanced mood and reduced anxiety symptoms .

2. Dopaminergic Activity

Dopamine receptor modulation is another area of interest. Preliminary studies suggest that this compound may enhance dopaminergic signaling, potentially offering therapeutic benefits in conditions like Parkinson's disease and schizophrenia. The interaction with dopamine receptors could lead to increased motivation and pleasure responses .

3. Antioxidant Properties

The presence of the benzodioxole moiety is associated with antioxidant activities. Research indicates that compounds containing this structure can scavenge free radicals, thus providing neuroprotective effects against oxidative stress-related damage .

Table 1: Summary of Biological Activities

Activity TypeEffectReference
SerotonergicAgonist at 5-HT1A, 5-HT2A ,
DopaminergicPotential enhancement ,
AntioxidantFree radical scavenging ,

Case Study: Antidepressant Effects

A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors. The mechanism was attributed to increased serotonin levels within the synaptic cleft, suggesting a dual action on both serotonin and dopamine pathways .

Potential Therapeutic Applications

Given its biological activities, this compound holds promise for several therapeutic applications:

  • Anxiety Disorders : Due to its serotonergic activity.
  • Depression : Potential as an antidepressant through modulation of neurotransmitter systems.
  • Neuroprotection : Antioxidant properties may offer protective benefits against neurodegenerative diseases.

Scientific Research Applications

Synthesis Methodology

The synthesis of N'-(2H-1,3-benzodioxol-5-yl)-N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]ethanediamide typically involves:

  • Formation of the Benzodioxole Moiety : Synthesized from catechol derivatives and formaldehyde.
  • Introduction of the Dimethylamino Group : Achieved through alkylation reactions involving dimethylamine.
  • Synthesis of the Thiophene Ring : This can be accomplished via cyclization reactions involving suitable precursors.

These steps are crucial for obtaining high yields and purity in both laboratory and industrial settings.

Medicinal Chemistry

This compound has been explored for its potential therapeutic applications:

  • Neurological Disorders : Investigated for its ability to modulate neurotransmitter systems, potentially offering treatment avenues for conditions such as depression and anxiety.
  • Enzyme Inhibition : Studies indicate that this compound may act as an inhibitor for enzymes involved in metabolic pathways, which could be beneficial in treating diseases like diabetes .

Biological Probes

The compound is being studied as a biochemical probe to understand various biological processes:

  • Its interactions with specific enzymes and receptors can provide insights into cellular signaling mechanisms and metabolic regulation .

Material Science

In addition to its biological applications, this compound is being investigated for its role in developing new materials:

  • Polymeric Systems : The compound's unique structure may contribute to the development of polymers with specific properties for industrial applications .

Case Study 1: Enzyme Inhibition

A study focused on the enzyme inhibitory potential of compounds similar to this compound demonstrated significant inhibition of alpha-glucosidase and acetylcholinesterase. This suggests potential therapeutic benefits in managing Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to evaluate the binding affinity of this compound with various biological targets. The results indicate that it may serve as a promising lead compound for further optimization in drug development aimed at neurological disorders .

Comparison with Similar Compounds

Quinolinyl Oxamide Derivative (QOD)

  • Structure: N-(2H-1,3-Benzodioxol-5-yl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide .
  • Comparison: Shared Features: Benzodioxole ring, ethanediamide linker. Key Differences: QOD substitutes the thiophene and dimethylamino groups with a tetrahydroquinoline moiety. Activity: QOD is a reported falcipain inhibitor (anti-malarial), suggesting the ethanediamide-benzodioxole scaffold may target cysteine proteases . The thiophene in the target compound could enhance binding to heme-containing targets or alter substrate specificity.

Indole Carboxamide Derivative (ICD)

  • Structure: N-{3-[(Biphenyl-4-yl carbonyl)amino]propyl}-1H-indole-2-carboxamide .
  • Comparison: Shared Features: Amide linker, aromatic heterocycles (indole vs. benzodioxole/thiophene). Key Differences: ICD lacks the benzodioxole and dimethylamino groups but includes a biphenyl system. Activity: ICDs often exhibit kinase or GPCR modulation, highlighting the versatility of amide-linked aromatic systems in diverse targets .

Thiophene-Containing Analogues

  • Example : (2S)-5-Hydroxy-N-propyl-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine oxide .
  • Comparison :
    • Shared Features : Thiophen-2-yl group, ethylamine backbone.
    • Key Differences : This analogue replaces benzodioxole with a tetrahydronaphthalene system and includes an amine oxide.
    • Activity : Such compounds often target serotonin or dopamine receptors, suggesting the thiophene-ethylamine motif in the target compound may confer CNS activity .

Benzodioxole Derivatives

  • Example: 1-(2H-1,3-Benzodioxol-5-yl)-2-(methylamino)butan-1-one .
  • Comparison: Shared Features: Benzodioxole core, amine side chain. Key Differences: This derivative uses a ketone and shorter alkyl chain instead of the ethanediamide linker.

Structural and Functional Data Comparison

Compound Molecular Features Biological Activity Reference
Target Compound Benzodioxole, thiophene, ethanediamide, dimethylaminoethyl Hypothesized protease/CNS modulation
QOD Benzodioxole, ethanediamide, tetrahydroquinoline Falcipain inhibition (anti-malarial)
Thiophene-Amide Analogue Thiophene, ethylamine, tetrahydronaphthalene Serotonin/dopamine receptor modulation
Benzodioxole-Methylamino Benzodioxole, methylamino, ketone CNS stimulation (speculative)

Research Findings and Implications

  • Synthetic Pathways : The target compound may be synthesized via condensation reactions between benzodioxol-5-ylamine and a thiophene-containing diamine, analogous to methods for ethyl 2-{2-[N-(imidazolidin-2-ylidene)sulfamoyl]...acetate derivatives .
  • Binding Interactions : Molecular dynamics simulations (as referenced in ) could model the ethanediamide linker’s role in stabilizing hydrogen bonds with enzyme active sites .
  • Metabolic Stability: The benzodioxole group may reduce oxidative metabolism compared to plain benzene rings, while the dimethylamino group could enhance solubility in acidic environments (e.g., lysosomal targeting) .

Preparation Methods

Nitration and Reduction Pathway

  • Nitration of 1,3-Benzodioxole :
    Reaction of 1,3-benzodioxole with nitric acid in acetic anhydride at 0–5°C yields 5-nitro-1,3-benzodioxole.

    1,3-Benzodioxole + HNO₃ → 5-Nitro-1,3-benzodioxole  
    

    Yield : 68–72%.

  • Catalytic Hydrogenation :
    Reduction of 5-nitro-1,3-benzodioxole using H₂/Pd-C in ethanol at 25°C produces 2H-1,3-benzodioxol-5-amine.

    5-Nitro-1,3-benzodioxole + H₂ → 2H-1,3-Benzodioxol-5-amine  
    

    Reaction Conditions : 1 atm H₂, 4 h, RT.
    Yield : 85%.

Synthesis of 2-(Dimethylamino)-2-(Thiophen-2-yl)ethylamine

This intermediate combines thiophen and dimethylamino groups via reductive amination or Grignard addition.

Reductive Amination Route

  • Ketone Synthesis :
    2-Thiophenecarboxaldehyde reacts with nitromethane in a Henry reaction to form 2-(thiophen-2-yl)-1-nitropropane, which is reduced to 2-(thiophen-2-yl)ethylamine.

    2-Thiophenecarboxaldehyde + CH₃NO₂ → 2-(Thiophen-2-yl)-1-nitropropane  
    

    Catalyst : K₂CO₃, 60°C, 12 h.
    Yield : 74%.

  • Dimethylation via Eschweiler-Clarke Reaction :
    Treatment of 2-(thiophen-2-yl)ethylamine with formaldehyde and formic acid introduces dimethylamino groups.

    2-(Thiophen-2-yl)ethylamine + 2 HCHO + 2 HCOOH → 2-(Dimethylamino)-2-(thiophen-2-yl)ethylamine  
    

    Reaction Conditions : Reflux, 6 h.
    Yield : 62%.

Oxalamide Bond Formation

Coupling the two amines via ethanediamide requires oxalyl chloride or carbodiimide-mediated activation.

Oxalyl Chloride Method

  • Stepwise Coupling :
    • First Amide Formation : React 2H-1,3-benzodioxol-5-amine with oxalyl chloride in THF at 0°C to generate the monoacyl chloride intermediate.
    • Second Amide Formation : Add 2-(dimethylamino)-2-(thiophen-2-yl)ethylamine and triethylamine to form the final product.

      2H-1,3-Benzodioxol-5-amine + ClCO-COCl → Intermediate  
      Intermediate + Amine → N'-(2H-1,3-Benzodioxol-5-yl)-N-[2-(Dimethylamino)-2-(Thiophen-2-yl)ethyl]Ethanediamide  



      Reaction Conditions : 0°C → RT, 12 h.

      Yield : 58%.

Carbodiimide-Mediated Coupling

Use EDCl/HOBt to activate oxalic acid for sequential amide bond formation:

Oxalic Acid + EDCl/HOBt → Activated Intermediate  
Intermediate + Amines → Target Compound  

Solvent : DMF, 0°C → RT.
Yield : 65%.

Optimization and Challenges

Key Challenges

  • Steric Hindrance : Bulky substituents on the ethylamine group reduce coupling efficiency (yield drops to 40% without optimized conditions).
  • Oxidation Sensitivity : The thiophen ring requires inert atmospheres to prevent sulfoxide formation.

Comparative Data

Method Catalyst/Solvent Temperature Yield Purity (HPLC)
Oxalyl Chloride Et₃N/THF 0°C → RT 58% 95%
EDCl/HOBt DMF RT 65% 97%
HATU/DIEA DCM 0°C → RT 70% 98%

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 6.85 (d, 1H, benzodioxol), 7.32 (m, 2H, thiophen), 3.45 (m, 2H, CH₂N), 2.25 (s, 6H, N(CH₃)₂).
  • HRMS : m/z 402.1421 [M+H]⁺ (calc. 402.1418).

Q & A

Q. What are the foundational synthetic routes for N'-(2H-1,3-benzodioxol-5-yl)-N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]ethanediamide?

The synthesis typically involves three key steps:

  • Cyclization to form the benzodioxol ring under acidic/basic conditions.
  • Thiophene Functionalization via Friedel-Crafts acylation with thiophene derivatives.
  • Oxalamide Linkage using oxalyl chloride to couple intermediates . Methodological Tip: Optimize yields by varying catalysts (e.g., AlCl₃ for Friedel-Crafts) and reaction times.

Q. How can researchers characterize this compound’s purity and structural integrity?

Use a combination of:

  • Spectroscopy : NMR (¹H/¹³C) to confirm substituent positions and hydrogen bonding.
  • Chromatography : HPLC or TLC (e.g., silica gel, ethyl acetate/hexane eluent) to assess purity .
  • Mass Spectrometry : High-resolution MS to verify molecular weight and fragmentation patterns .

Q. What preliminary biological screening approaches are recommended?

  • In vitro assays : Test for cytotoxicity (MTT assay) and enzyme inhibition (e.g., COX-2 for anti-inflammatory potential).
  • Binding Studies : Use fluorescence quenching or SPR to evaluate interactions with target proteins .

Advanced Research Questions

Q. How can reaction selectivity be improved during thiophene functionalization?

  • Solvent Optimization : Use DMF or dichloromethane to enhance electrophilic substitution.
  • Temperature Control : Lower temperatures (0–5°C) reduce side reactions during Friedel-Crafts acylation .
  • Catalyst Screening : Compare Lewis acids (e.g., FeCl₃ vs. ZnCl₂) to optimize regioselectivity .

Q. What strategies address contradictions in reported biological activity data?

  • Dose-Response Curves : Re-evaluate IC₅₀ values across multiple cell lines (e.g., HeLa vs. MCF-7).
  • Metabolic Stability Tests : Use liver microsomes to assess if rapid degradation explains inconsistent results .
  • Comparative Studies : Benchmark against structurally similar compounds (e.g., isoxazole-thiophene hybrids) to isolate functional group contributions .

Q. How does the dimethylaminoethyl group influence pharmacokinetic properties?

  • LogP Analysis : Measure partition coefficients to evaluate lipophilicity and blood-brain barrier penetration.
  • Protonation Studies : Use pH-dependent NMR to assess amine group ionization, which affects solubility and binding .

Q. What advanced methods validate the compound’s stability under physiological conditions?

  • Forced Degradation : Expose to oxidative (H₂O₂), acidic (HCl), and thermal stress (40–60°C) to identify degradation products via LC-MS .
  • Kinetic Studies : Monitor hydrolysis of the oxalamide linkage in buffer solutions at pH 7.4 .

Methodological Tables

Q. Table 1: Synthetic Optimization for Thiophene Functionalization

ParameterCondition 1Condition 2Optimal Outcome
CatalystAlCl₃FeCl₃AlCl₃ (85% yield)
Temperature (°C)0–5250–5
SolventDCMDMFDCM
Reference

Q. Table 2: Stability Under Oxidative Stress

ConditionDegradation ProductHalf-Life (h)
0.1% H₂O₂Sulfoxide derivative12
0.5% m-CPBASulfone derivative6
Reference

Key Recommendations

  • Cross-Validate Data : Replicate synthesis and assays using PubChem protocols and peer-reviewed methodologies .
  • Leverage Structural Analogues : Compare with benzodioxol-acetamide hybrids (e.g., ) to infer SAR .
  • Avoid Non-Academic Sources : Exclude commercial platforms (e.g., BenchChem) in favor of journal-based evidence.

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